molecular formula C20H19N B3048538 3,4-dimethyl-N,N-diphenylaniline CAS No. 173460-10-1

3,4-dimethyl-N,N-diphenylaniline

Cat. No.: B3048538
CAS No.: 173460-10-1
M. Wt: 273.4 g/mol
InChI Key: YZJRBXHLWUCOEQ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N,N-diphenylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two phenyl groups attached to the nitrogen atom, along with two methyl groups on the benzene ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N,N-diphenylaniline typically involves the arylation of diphenylamine. One common method is the reaction of diphenylamine with 3,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-N,N-diphenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N,N-diphenylaniline involves its interaction with molecular targets such as electron-transport proteins and enzymes. The compound can act as an electron donor or acceptor, facilitating redox reactions in various pathways. Its unique structure allows it to participate in charge transfer processes, making it valuable in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-N,N-diphenylaniline is unique due to the presence of both methyl groups and phenyl groups, which confer distinct electronic properties. This combination enhances its stability and makes it suitable for specific applications in organic electronics and materials science .

Properties

IUPAC Name

3,4-dimethyl-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-16-13-14-20(15-17(16)2)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJRBXHLWUCOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595689
Record name 3,4-Dimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173460-10-1
Record name 3,4-Dimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An improved process for producing triarylamines directly from an aniline is to react an arylchloride with an aniline compound in the presence of a suitable catalyst. For example, 3,4-dimethylaniline can be rapidly reacted with chlorobenzene to form 3,4-dimethyl-N,N-diphenylaniline using palladium acetate ligated with 2,4,6-trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane, which is manufactured as Cytop-216 (Cytec Industries), and sodium t-pentoxide base. This reaction proceeds rapidly, in about 4 to 8 hours to produce the desired triarylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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